molecular formula C17H18N4O3 B5351926 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5351926
M. Wt: 326.35 g/mol
InChI Key: SSXJBGUIGGOJQE-JXMROGBWSA-N
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Description

1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and properties This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of the purine ring with 3-phenyl-2-propen-1-ol under basic conditions, followed by methylation at the 1, 3, and 7 positions using methyl iodide in the presence of a strong base like sodium hydride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or propenyl groups, introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine:

    Theobromine: Another methylxanthine derivative with similar stimulant properties but different substituents.

    Theophylline: A compound used in respiratory therapies, structurally similar but with different pharmacological effects.

Uniqueness

1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the phenyl and propenyl groups, which confer distinct chemical reactivity and potential applications. These groups allow for a broader range of chemical modifications and interactions, making the compound valuable in various research and industrial contexts.

Properties

IUPAC Name

1,3,7-trimethyl-8-[(E)-3-phenylprop-2-enoxy]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXJBGUIGGOJQE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OCC=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1OC/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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